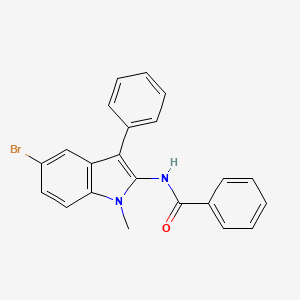![molecular formula C23H50NO3P B14515895 Bis(2-ethylhexyl) [1-(propylamino)butyl]phosphonate CAS No. 62502-43-6](/img/structure/B14515895.png)
Bis(2-ethylhexyl) [1-(propylamino)butyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-ethylhexyl) [1-(propylamino)butyl]phosphonate is an organic compound that belongs to the class of phosphonates. Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethylhexyl) [1-(propylamino)butyl]phosphonate typically involves the reaction of phosphorus oxychloride with 2-ethylhexanol and 1-(propylamino)butanol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or para-toluenesulfonic acid. The process involves the following steps:
Addition of Reactants: Phosphorus oxychloride, 2-ethylhexanol, and 1-(propylamino)butanol are added to a reaction vessel.
Reaction Conditions: The mixture is stirred at a temperature range of 15-25°C for 1-3 hours.
Removal of By-products: The generated hydrogen chloride gas is removed from the reaction vessel.
Temperature Increase: The temperature is raised to 40-70°C, and the reaction is continued for 1-4 hours.
Neutralization: An aqueous solution of sodium hydroxide is added to neutralize the reaction mixture.
Purification: The product is purified through washing, filtration, and distillation processes.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of continuous reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-ethylhexyl) [1-(propylamino)butyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis(2-ethylhexyl) [1-(propylamino)butyl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a probe for phosphonate-binding proteins.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized as a plasticizer, flame retardant, and in the production of surfactants
Mecanismo De Acción
The mechanism of action of Bis(2-ethylhexyl) [1-(propylamino)butyl]phosphonate involves its interaction with molecular targets such as enzymes and proteins. The phosphonate group can mimic the phosphate group in biological molecules, allowing it to bind to active sites of enzymes and inhibit their activity. This property makes it useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-ethylhexyl) phthalate: Commonly used as a plasticizer.
Bis(2-ethylhexyl) phosphate: Used as a flame retardant and plasticizer.
Bis(2-ethylhexyl) tetrabromophthalate: Employed as a flame retardant
Uniqueness
Bis(2-ethylhexyl) [1-(propylamino)butyl]phosphonate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to act as a ligand and enzyme inhibitor sets it apart from other similar compounds .
Propiedades
Número CAS |
62502-43-6 |
|---|---|
Fórmula molecular |
C23H50NO3P |
Peso molecular |
419.6 g/mol |
Nombre IUPAC |
1-[bis(2-ethylhexoxy)phosphoryl]-N-propylbutan-1-amine |
InChI |
InChI=1S/C23H50NO3P/c1-7-13-16-21(11-5)19-26-28(25,23(15-9-3)24-18-10-4)27-20-22(12-6)17-14-8-2/h21-24H,7-20H2,1-6H3 |
Clave InChI |
LFCKXVOTPALATK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COP(=O)(C(CCC)NCCC)OCC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



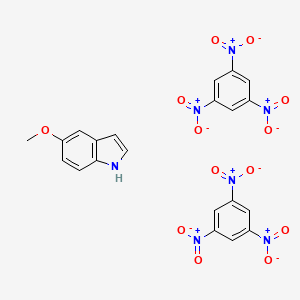
![N-[4-(Benzenesulfonyl)-2-nitrophenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14515825.png)
![2-{Bis[4-(dimethylamino)phenyl]methyl}-5-ethoxybenzoic acid](/img/structure/B14515827.png)
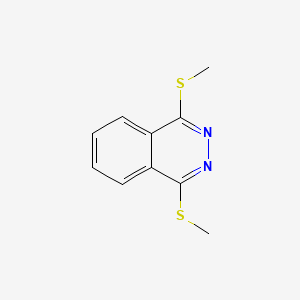
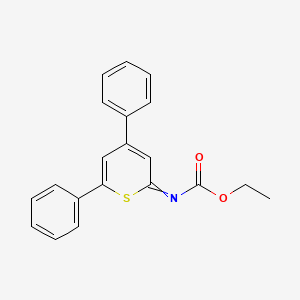
![{[(Ethoxycarbonyl)amino]methyl}(tripropyl)phosphanium chloride](/img/structure/B14515844.png)
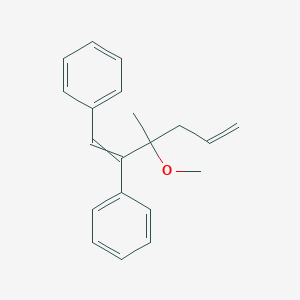
![1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene](/img/structure/B14515853.png)
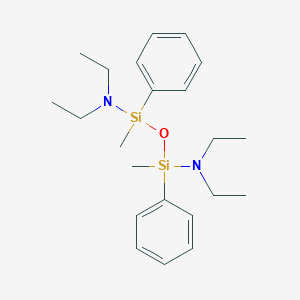
![3-[(Butylsulfanyl)methylidene]-5-hexyloxolan-2-one](/img/structure/B14515861.png)
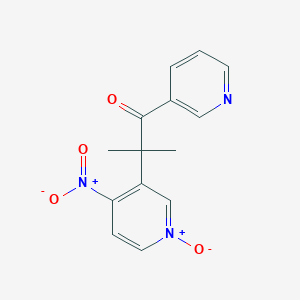
![4-Chloro-N-[2-(3,4-dimethoxyphenoxy)ethyl]benzamide](/img/structure/B14515866.png)
